molecular formula C11H12ClNO B7726074 3-Chloro-4-(pyrrolidin-1-yl)benzaldehyde

3-Chloro-4-(pyrrolidin-1-yl)benzaldehyde

Cat. No.: B7726074
M. Wt: 209.67 g/mol
InChI Key: HLQYXSCBWPVORZ-UHFFFAOYSA-N
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Description

3-Chloro-4-(pyrrolidin-1-yl)benzaldehyde is an organic compound that features a benzaldehyde core substituted with a chlorine atom and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(pyrrolidin-1-yl)benzaldehyde typically involves the reaction of 3-chloro-4-nitrobenzaldehyde with pyrrolidine under specific conditions. The nitro group is first reduced to an amine, which then undergoes a nucleophilic substitution with pyrrolidine. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(pyrrolidin-1-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 3-Chloro-4-(pyrrolidin-1-yl)benzoic acid.

    Reduction: 3-Chloro-4-(pyrrolidin-1-yl)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-4-(pyrrolidin-1-yl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(pyrrolidin-1-yl)benzaldehyde involves its interaction with specific molecular targets. The pyrrolidine ring can enhance the binding affinity of the compound to certain proteins or enzymes, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(Pyrrolidin-1-yl)benzonitrile: Similar structure but with a nitrile group instead of an aldehyde.

    3-Chloro-4-(pyrrolidin-1-yl)benzoic acid: Oxidized form of the compound.

    3-Chloro-4-(pyrrolidin-1-yl)benzyl alcohol: Reduced form of the compound.

Uniqueness

3-Chloro-4-(pyrrolidin-1-yl)benzaldehyde is unique due to the presence of both a chlorine atom and a pyrrolidine ring on the benzaldehyde core. This combination can impart distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-chloro-4-pyrrolidin-1-ylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO/c12-10-7-9(8-14)3-4-11(10)13-5-1-2-6-13/h3-4,7-8H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLQYXSCBWPVORZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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